molecular formula C10H13ClFN B8038664 Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride

Cat. No.: B8038664
M. Wt: 201.67 g/mol
InChI Key: JEDQGNZWUCZQQJ-UHFFFAOYSA-N
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Description

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN It is characterized by the presence of a cyclopropyl group attached to a 4-fluorophenyl group via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-fluorophenyl)methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with 4-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl(4-fluorophenyl)ketone, while reduction may produce cyclopropyl(4-fluorophenyl)methanol .

Scientific Research Applications

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(4-fluorophenyl)methanol
  • Cyclopropyl(4-fluorophenyl)ketone
  • Cyclopropyl(4-fluorophenyl)acetic acid

Uniqueness

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity, while the fluorophenyl group enhances its reactivity and potential biological activity .

Biological Activity

Cyclopropyl(4-fluorophenyl)methanamine hydrochloride, also known as (S)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₁₃ClFN and a molecular weight of approximately 201.67 g/mol. It exists as a hydrochloride salt, which enhances its solubility in aqueous solutions, making it suitable for various pharmacological applications. The structural components include:

  • Cyclopropyl Group : Provides steric hindrance, influencing binding affinity.
  • 4-Fluorophenyl Moiety : Involves π-π interactions and hydrogen bonding, modulating biological activity.
  • Amine Functional Group : Capable of forming ionic interactions with negatively charged residues in target proteins.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, similar to other psychoactive compounds. The presence of the fluorine atom is believed to enhance binding affinity and selectivity for these targets.

Interaction Studies

Initial findings indicate that the compound may exhibit the following interactions:

  • Serotonin Receptors : Potential modulation of mood and anxiety.
  • Dopamine Receptors : Implications for cognitive functions and neuropsychiatric disorders.

Biological Activity and Therapeutic Potential

This compound has shown promise as a therapeutic agent in various studies:

Case Studies and Experimental Data

  • Antiproliferative Effects :
    • Related compounds have shown high potency against cancer cell lines such as T-47D (breast cancer) and SK-MEL-5 (melanoma) with inhibition percentages exceeding 80% .
    • A study on similar amine-containing compounds indicated significant growth inhibition across multiple cancer types, suggesting this compound could share these properties .
  • Binding Affinity Studies :
    • In vitro studies are essential for determining the binding affinities of this compound with neurotransmitter receptors. Initial results suggest promising interactions that warrant further investigation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
(R)-Cyclopropyl(4-fluorophenyl)methanamineCyclopropyl + 4-fluorophenylStereochemistry affects activity
(S)-Cyclopropyl(4-fluorophenyl)methanamineCyclopropyl + 4-fluorophenylOpposite stereochemistry may yield different effects
Cyclobutyl(4-fluorophenyl)methanamineCyclobutyl + 4-fluorophenylLarger ring may alter binding properties
Propyl(4-fluorophenyl)methanaminePropyl + 4-fluorophenylLack of cyclic structure may affect bioactivity

Properties

IUPAC Name

cyclopropyl-(4-fluorophenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN.ClH/c11-9-5-3-8(4-6-9)10(12)7-1-2-7;/h3-7,10H,1-2,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDQGNZWUCZQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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